molecular formula C26H20ClN5O B11216652 N-(4-{[7-(4-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}phenyl)acetamide

N-(4-{[7-(4-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}phenyl)acetamide

Cat. No.: B11216652
M. Wt: 453.9 g/mol
InChI Key: LSZVRRDHPIVYPW-UHFFFAOYSA-N
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Description

N-(4-{[7-(4-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}phenyl)acetamide is a complex organic compound with a unique structure that includes a pyrrolopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[7-(4-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}phenyl)acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Pyrrolopyrimidine Core: This can be achieved through a cyclization reaction involving appropriate starting materials under controlled conditions.

    Substitution Reactions: Introduction of the 4-chlorophenyl and phenyl groups through nucleophilic substitution reactions.

    Acetylation: The final step involves acetylation of the amino group to form the acetamide derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors and continuous flow chemistry techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[7-(4-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as halogens, alkyl halides, and other electrophiles/nucleophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

N-(4-{[7-(4-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}phenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

    Material Science: The compound’s properties make it a candidate for use in the development of new materials with specific electronic or optical properties.

    Biological Research: It is used in studies to understand its interactions with biological molecules and potential effects on cellular processes.

Mechanism of Action

The mechanism of action of N-(4-{[7-(4-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}phenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-{[7-(4-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}phenyl)acetamide stands out due to the presence of the 4-chlorophenyl group, which may impart unique electronic and steric properties, influencing its reactivity and interactions with biological targets.

Properties

Molecular Formula

C26H20ClN5O

Molecular Weight

453.9 g/mol

IUPAC Name

N-[4-[[7-(4-chlorophenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]amino]phenyl]acetamide

InChI

InChI=1S/C26H20ClN5O/c1-17(33)30-20-9-11-21(12-10-20)31-25-24-23(18-5-3-2-4-6-18)15-32(26(24)29-16-28-25)22-13-7-19(27)8-14-22/h2-16H,1H3,(H,30,33)(H,28,29,31)

InChI Key

LSZVRRDHPIVYPW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC2=C3C(=CN(C3=NC=N2)C4=CC=C(C=C4)Cl)C5=CC=CC=C5

Origin of Product

United States

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